Quantified Hydrophobicity Increment: Cyclohexylalanine Exceeds Leucine by ΔCLogP = +1.2
L-Cyclohexylalanine contains three more carbon atoms than leucine, yielding a calculated hydrophobicity increase of ΔCLogP = +1.2 relative to the leucine side chain [1]. This quantifiable difference provides a predictable, modular increment for tuning hydrophobic interactions in peptide design, offering a hydrophobicity boost that is not achievable with any canonical aliphatic amino acid.
| Evidence Dimension | Calculated partition coefficient difference (ΔCLogP) relative to leucine |
|---|---|
| Target Compound Data | ΔCLogP = +1.2 (cyclohexylalanine vs. leucine) |
| Comparator Or Baseline | L-Leucine (ClogP baseline for isobutyl side chain) |
| Quantified Difference | +1.2 ClogP units (cyclohexylalanine more hydrophobic) |
| Conditions | Standard ClogP calculation method (BioByte); comparison of amino acid side-chain hydrophobicity |
Why This Matters
This hydrophobicity increment is critical for rational selection in peptide SAR campaigns, where precise modulation of logP governs membrane permeability, target binding, and aggregation propensity.
- [1] Potent Analogues of Clovibactin from Commercially Available Amino Acid Building Blocks. J. Org. Chem. 2025, 90 (5), 2132-2136. DOI: 10.1021/acs.joc.4c02828. View Source
